1,3-Diaminopropane dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

10517-44-9 |

|---|---|

Molecular Formula |

C3H11ClN2 |

Molecular Weight |

110.58 g/mol |

IUPAC Name |

propane-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C3H10N2.ClH/c4-2-1-3-5;/h1-5H2;1H |

InChI Key |

MFMLMKLBWODGNA-UHFFFAOYSA-N |

SMILES |

C(CN)CN.Cl.Cl |

Canonical SMILES |

C(CN)CN.Cl |

Other CAS No. |

10517-44-9 |

Pictograms |

Acute Toxic; Irritant |

Related CAS |

109-76-2 (Parent) |

Synonyms |

1,3-diaminepropane 1,3-diaminopropane 1,3-propanediamine trimethylenediamine trimethylenediamine dihydrochloride trimethylenediamine hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

1,3-Diaminopropane dihydrochloride chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and experimental protocols related to 1,3-Diaminopropane Dihydrochloride. This compound serves as a crucial building block in the synthesis of various biologically active molecules and coordination complexes.

Core Chemical Properties and Structure

This compound is the hydrochloride salt of 1,3-diaminopropane, a simple aliphatic diamine. The addition of two hydrochloride moieties enhances the compound's stability and water solubility, making it a versatile reagent in aqueous reaction systems.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₃H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 147.05 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 246-250 °C | |

| Solubility | Soluble in water | |

| Assay | ≥97% to 98% | [1] |

Structural Information

The chemical structure of this compound is characterized by a central three-carbon chain with amino groups at positions 1 and 3, each protonated and associated with a chloride ion.

| Identifier | String |

| SMILES | C(CN)CN.Cl.Cl |

| InChI | InChI=1S/C3H10N2.2ClH/c4-2-1-3-5;;/h1-5H2;2*1H |

| InChIKey | HYOCSVGEQMCOGE-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 1,3-diaminopropane with hydrochloric acid.

Materials:

-

1,3-Diaminopropane

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

Dissolve a known amount of 1,3-diaminopropane in ethanol in a flask.

-

Cool the flask in an ice bath.

-

Slowly add a stoichiometric amount (2 equivalents) of concentrated hydrochloric acid to the stirred solution. The reaction is exothermic.

-

Continue stirring in the ice bath for 30-60 minutes to allow for complete precipitation of the salt.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain this compound.

Purification

Recrystallization is a standard method for the purification of this compound.

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot water or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

| Analytical Method | Expected Results |

| Titration | Purity can be determined by titration with a standardized base, such as sodium hydroxide. |

| Infrared (IR) Spectroscopy | The IR spectrum should show characteristic peaks for N-H stretching (around 3000-3300 cm⁻¹) and C-H stretching (around 2800-3000 cm⁻¹). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the carbon and proton framework of the molecule. |

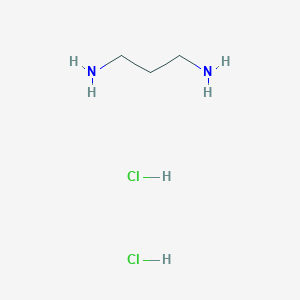

Visualizing the Molecular Relationship

The following diagram illustrates the simple acid-base reaction forming the dihydrochloride salt from its free base.

Caption: Formation of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed. |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin. |

| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled. |

| Skin Irritation (Category 2) | H315: Causes skin irritation. |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation. |

Data sourced from Sigma-Aldrich safety information.

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. The compound is hygroscopic.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Applications in Research and Development

1,3-Diaminopropane and its dihydrochloride salt are valuable reagents in organic synthesis and drug development. They are used in the synthesis of:

-

Heterocyclic Compounds: Serving as a key building block for various nitrogen-containing heterocycles.

-

Coordination Complexes: The diamine acts as a bidentate ligand in the formation of metal complexes.

-

Active Pharmaceutical Ingredients (APIs): It is a precursor in the synthesis of certain pharmaceutical agents. For instance, it has been used in the synthesis of cholinesterase inhibitors for potential Alzheimer's disease treatment and in the development of thrombosis inhibitors.[3]

References

An In-depth Technical Guide to 1,3-Diaminopropane Dihydrochloride (CAS: 10517-44-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Diaminopropane dihydrochloride (CAS: 10517-44-9), a versatile chemical intermediate with significant applications in pharmaceutical synthesis, coordination chemistry, and materials science. This document details its physicochemical properties, safety information, and key applications, offering experimental insights and visual workflows to support research and development endeavors.

Core Physicochemical and Safety Data

Accurate and readily available data are paramount for the safe and effective use of any chemical compound. The following tables summarize the key physicochemical properties and safety information for this compound.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 10517-44-9 | [1][2] |

| Molecular Formula | C₃H₁₀N₂ · 2HCl | [1] |

| Molecular Weight | 147.05 g/mol | [1][2] |

| Appearance | White to almost white powder or crystals | [1] |

| Melting Point | 246-250 °C (lit.) | [1][3] |

| Boiling Point | 135.5 °C at 760 mmHg (for free base) | [3] |

| Solubility | Soluble in water. | [3] |

| Density | 0.867 g/cm³ (for free base) | [3] |

| Vapor Pressure | 7.7 mmHg at 25°C (for free base) | [3] |

| Flash Point | 48.9 °C (for free base) | [3] |

Safety and Hazard Information

| Hazard Category | GHS Classification and Precautionary Statements | Reference(s) |

| Pictograms | GHS06 (Toxic) | [1] |

| Signal Word | Danger | [1] |

| Hazard Statements | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [4] |

Applications in Research and Development

This compound serves as a stable and convenient precursor to 1,3-diaminopropane, a key building block in various synthetic applications. The dihydrochloride salt is often preferred for its ease of handling and stability compared to the hygroscopic and flammable free base.[3][5] Prior to its use in most synthetic procedures, this compound is typically neutralized with a suitable base to generate the free diamine in situ or in a separate step.

Pharmaceutical Synthesis

1,3-Diaminopropane is a crucial intermediate in the synthesis of various pharmaceutical agents.[6][7] Its bifunctional nature allows for the construction of complex molecular architectures, including heterocyclic scaffolds that are prevalent in many drug molecules.

This compound is a key intermediate in the synthesis of 7-methoxytacrine-adamantylamine heterodimers, which act as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[3] It is also utilized in the synthesis of thrombosis inhibitors, which are vital in preventing the formation of blood clots.[3]

Experimental Protocol: General Synthesis of Heterocyclic Drug Scaffolds

Note: The following is a general procedure for the synthesis of tetrahydropyrimidines using 1,3-diaminopropane. To use this compound, an initial neutralization step with a suitable base (e.g., two equivalents of sodium hydroxide or triethylamine) would be required to generate the free diamine.

-

Reaction Setup: In a round-bottom flask, dissolve 1,3-diaminopropane (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: To the stirred solution, add an aldehyde (1 equivalent) and a β-dicarbonyl compound (1 equivalent).

-

Catalysis: Add a catalytic amount of an acid or base catalyst, as required by the specific reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Coordination Chemistry

1,3-Diaminopropane is a well-known bidentate ligand that forms stable chelate complexes with a variety of metal ions.[8] These complexes have applications in catalysis, materials science, and have been investigated for their biological activity.[9] The dihydrochloride salt can be used as a convenient starting material for the in situ generation of the ligand.

Experimental Protocol: General Synthesis of a Metal-Diamine Complex

Note: This protocol outlines the general synthesis of a metal complex with 1,3-diaminopropane. Neutralization of the dihydrochloride salt is a prerequisite.

-

Ligand Preparation: Dissolve this compound in water or a suitable solvent and neutralize with a stoichiometric amount of a base (e.g., NaOH) to obtain a solution of the free diamine.

-

Complexation: In a separate vessel, dissolve the metal salt (e.g., a metal chloride or nitrate) in the same solvent.

-

Reaction: Slowly add the ligand solution to the stirred metal salt solution. The formation of the complex is often indicated by a color change or precipitation.

-

Isolation and Purification: The resulting complex can be isolated by filtration if it precipitates, or by crystallization upon solvent evaporation. The product is then washed and dried.

Materials Science

The bifunctional nature of 1,3-diaminopropane makes it a valuable monomer in polymer chemistry for the synthesis of polyamides and polyurethanes.[6] While less documented for the dihydrochloride salt specifically, diammonium salts are also being explored in the fabrication of perovskite solar cells, where they can act as surface passivating agents to improve efficiency and stability.

Experimental Protocol: Hypothetical Surface Treatment of Perovskite Films

Note: This is a hypothetical protocol based on the use of similar diammonium salts in perovskite solar cell fabrication. The optimal conditions for this compound would require experimental validation.

-

Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as isopropanol.

-

Perovskite Film Deposition: Fabricate the perovskite active layer on a substrate using standard methods (e.g., spin coating).

-

Surface Treatment: Deposit the this compound solution onto the surface of the perovskite film via spin coating or dipping.

-

Annealing: Anneal the treated film at a moderate temperature to remove the solvent and promote interaction with the perovskite surface.

-

Device Completion: Proceed with the deposition of the subsequent layers of the solar cell.

Biological Signaling Pathways

Currently, there is no direct evidence in the reviewed literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary role in a biological context is as a synthetic building block for creating pharmacologically active molecules that are designed to interact with biological targets, such as enzymes involved in neurotransmission or coagulation cascades.

Conclusion

This compound is a valuable and versatile chemical with a stable shelf-life, making it an important precursor in various fields of chemical research and development. Its utility as a building block in the synthesis of pharmaceuticals, coordination complexes, and potentially advanced materials, underscores its significance. While detailed experimental protocols often refer to its free base, the dihydrochloride salt serves as a convenient and safe starting material. Further research into its applications, particularly in materials science, may uncover new and innovative uses for this compound.

References

- 1. 1,3-二氨基丙烷 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. lookchem.com [lookchem.com]

- 4. chemos.de [chemos.de]

- 5. 1,3-Diaminopropane | 109-76-2 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. sciencedaily.com [sciencedaily.com]

- 8. benchchem.com [benchchem.com]

- 9. cibtech.org [cibtech.org]

1,3-Diaminopropane Dihydrochloride: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopropane (DAP), often utilized in its more stable dihydrochloride salt form, is a simple aliphatic diamine that has garnered significant interest in biological research.[1][2][3] Its structural similarity to naturally occurring polyamines, such as spermidine and spermine, positions it as a powerful tool for investigating the intricate roles of these essential molecules in cellular processes. This technical guide provides an in-depth exploration of the core mechanisms of action of 1,3-diaminopropane dihydrochloride in biological systems, summarizing key quantitative data, outlining experimental protocols, and visualizing complex pathways.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, primarily revolving around its ability to interfere with the tightly regulated polyamine metabolic pathway. This interference triggers a cascade of downstream events affecting cell growth, proliferation, and sensitivity to therapeutic agents.

Interference with Polyamine Metabolism

1,3-Diaminopropane acts as a potent modulator of polyamine biosynthesis and catabolism. Polyamines, including putrescine, spermidine, and spermine, are crucial for numerous cellular functions, such as DNA stabilization, gene expression, and cell cycle progression.

-

Inhibition of Spermine Synthase: One of the most well-documented effects of N-substituted derivatives of 1,3-diaminopropane, such as N-(n-butyl)-1,3-diaminopropane (BDAP), is the specific and highly effective inhibition of spermine synthase.[4] This enzyme catalyzes the conversion of spermidine to spermine. Treatment of cells with BDAP leads to a significant suppression of spermine levels.[4]

-

Induction of Spermidine/Spermine-N1-acetyltransferase (SSAT): 1,3-diaminopropane and its derivatives can act as inducers of SSAT, a key enzyme in polyamine catabolism.[4] This enzyme acetylates spermidine and spermine, marking them for export from the cell or for degradation.

-

Impact on S-adenosylmethionine Decarboxylase (AdoMetDC): The depletion of spermine levels by DAP derivatives leads to a substantial increase in the activity of S-adenosylmethionine decarboxylase (AdoMetDC).[4] This is a classic example of feedback regulation, as spermine is a known repressor of AdoMetDC synthesis. The repression by spermidine is less potent than that of spermine.[4]

-

Regulation of Ornithine Decarboxylase (ODC): 1,3-diaminopropane is a potent inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in polyamine biosynthesis.[5] This inhibition leads to a rapid decline in ODC activity and protein levels.[6][7] The mechanism of this inhibition is linked to the induction of ODC antizyme.

Induction of Ornithine Decarboxylase Antizyme

1,3-diaminopropane induces the synthesis of a macromolecular inhibitor of ODC known as antizyme.[6][7] The antizyme binds to ODC monomers, targeting them for degradation by the 26S proteasome in an ATP-independent manner. This induction of antizyme is a key mechanism by which 1,3-diaminopropane exerts its inhibitory effect on ODC and, consequently, on polyamine biosynthesis.[6][7] It is believed that the antizyme may enhance the degradation of the ODC enzyme protein.[6][7]

Interaction with DNA

Polyamines are known to interact with nucleic acids, playing a role in stabilizing DNA structure. 1,3-diaminopropane has been shown to interact with DNA, and in some contexts, can stabilize the left-handed Z-DNA conformation.[8] The binding of 1,3-propanediamine in the minor groove of a DNA duplex can contribute to the stability of the Z-DNA conformation through electrostatic interactions and hydrogen bonding.[8] This interaction is significant as the transition from the canonical B-DNA to Z-DNA is implicated in various biological processes, including gene regulation.

Effects on Cell Growth and Proliferation

The impact of 1,3-diaminopropane on cell growth is complex and appears to be cell-type and context-dependent.

-

Short-term vs. Long-term Effects: In short-term experiments, inhibition of spermine synthesis by DAP derivatives may not immediately affect cell growth, as the concomitant increase in spermidine levels can compensate for the loss of spermine.[4] However, over longer periods (72-144 hours), a depletion of a cellular component or function critically dependent on spermine can lead to an inhibition of cell growth, which can be reversed by the addition of exogenous spermine.[4]

-

Antiproliferative Effects: As an inhibitor of ODC, 1,3-diaminopropane can exhibit antiproliferative effects. In a rat model of bladder carcinogenesis, DAP administration significantly reduced tumor size, multiplicity, and incidence, particularly of papillomas.[5] This effect was associated with a decrease in ODC activity and bromodeoxyuridine labeling indices, indicating an inhibition of cell proliferation.[5]

Enhancement of Chemotherapeutic Agents

Depletion of intracellular polyamines by agents like DAP derivatives can sensitize cancer cells to the cytotoxic effects of certain chemotherapeutic drugs. For instance, pretreatment of HT-29 human colon carcinoma cells with BDAP increased the cell killing effect of chloroethylating agents.[4] This sensitization is thought to be due to an increased interaction of the chemotherapeutic drugs with nuclear DNA in the absence of the protective effect of spermine.[4]

Other Biological Effects

-

Inhibition of Protein Synthesis: 1,3-diaminopropane has been observed to rapidly inhibit protein synthesis in BKT-1 cells.[9]

-

Modulation of Secondary Metabolite Biosynthesis: In Acremonium chrysogenum, 1,3-diaminopropane increased the yield of the antibiotic cephalosporin C.[10][11] In contrast, spermidine decreased its yield, suggesting a differential effect of polyamines on secondary metabolism.[10][11] In Penicillium chrysogenum, both 1,3-diaminopropane and spermidine act as inducers of penicillin production.[12]

-

Pharmaceutical Intermediate: 1,3-diaminopropane and its derivatives are used as intermediates in the synthesis of various pharmaceutical agents, including cholinesterase inhibitors for Alzheimer's disease and thrombosis inhibitors.[13][14]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the biological and toxicological properties of 1,3-diaminopropane and its derivatives.

| Parameter | Value | Species | Reference |

| LD50 (Oral) | 700 mg/kg | Rat | [1][15] |

| LD50 (Dermal) | 200 mg/kg | Rabbit | [15] |

| LD50 (Dermal) | 177 mg/kg | Rabbit | [1] |

| Spermine Synthesis Inhibition (BDAP) | Greatly suppressed at 50 µM | L1210, SV-3T3, HT-29 cells | [4] |

| Cephalosporin C Yield Increase (DAP) | 12-15% | Acremonium chrysogenum | [10][11] |

| Cephalosporin C Yield Decrease (Spermidine) | 14-15% | Acremonium chrysogenum | [10][11] |

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary and not fully available in the public domain. However, based on the methodologies described in the cited literature, the following outlines can be provided for key experiments.

Assay for Ornithine Decarboxylase (ODC) Activity

This protocol is based on the principle of measuring the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.

Materials:

-

Cell or tissue lysates

-

L-[1-¹⁴C]ornithine

-

Pyridoxal-5'-phosphate (PLP)

-

Dithiothreitol (DTT)

-

Tris-HCl buffer

-

Scintillation cocktail

-

Filter paper discs soaked in a CO₂ trapping agent (e.g., hyamine hydroxide)

Procedure Outline:

-

Prepare cell or tissue extracts in a suitable lysis buffer.

-

Set up reaction tubes containing the lysate, buffer, PLP, and DTT.

-

Initiate the reaction by adding L-[1-¹⁴C]ornithine.

-

Incubate the reaction mixture in a sealed vessel with a suspended filter paper disc to trap the evolved ¹⁴CO₂.

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

Remove the filter paper disc and place it in a scintillation vial with a scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

ODC activity is expressed as pmol or nmol of CO₂ produced per unit time per mg of protein.

Analysis of Intracellular Polyamine Levels by High-Performance Liquid Chromatography (HPLC)

This protocol involves the derivatization of polyamines to make them detectable by fluorescence or UV detectors.

Materials:

-

Cell pellets

-

Perchloric acid (PCA)

-

Dansyl chloride or other derivatizing agents

-

HPLC system with a fluorescence or UV detector

-

Reversed-phase C18 column

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure Outline:

-

Homogenize cell pellets in cold PCA.

-

Centrifuge to precipitate proteins and other macromolecules.

-

Collect the supernatant containing the polyamines.

-

Derivatize the polyamines in the supernatant with dansyl chloride at an alkaline pH.

-

Extract the dansylated polyamines into an organic solvent (e.g., toluene).

-

Evaporate the solvent and reconstitute the sample in the mobile phase.

-

Inject the sample into the HPLC system.

-

Separate the derivatized polyamines on a C18 column using a suitable gradient of solvents (e.g., acetonitrile and water).

-

Detect the polyamines using a fluorescence or UV detector.

-

Quantify the polyamine levels by comparing the peak areas to those of known standards.

Cell Growth and Viability Assays

These assays are used to determine the effect of 1,3-diaminopropane on cell proliferation and survival.

Materials:

-

Cell culture medium and supplements

-

The cell line of interest

-

This compound stock solution

-

Trypan blue solution or a viability assay kit (e.g., MTT, WST-1)

-

Hemocytometer or automated cell counter

-

Microplate reader (for colorimetric assays)

Procedure Outline:

-

Seed cells in multi-well plates at a predetermined density.

-

Allow the cells to attach and resume growth (typically 24 hours).

-

Treat the cells with various concentrations of this compound. Include an untreated control.

-

Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

-

At each time point, harvest the cells by trypsinization.

-

For cell counting, mix a small aliquot of the cell suspension with trypan blue and count the viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

For colorimetric viability assays, add the reagent (e.g., MTT) to the wells, incubate, and then measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell number or percentage of viable cells relative to the untreated control.

Mandatory Visualizations

Caption: Inhibition of Polyamine Metabolism by 1,3-Diaminopropane.

Caption: ODC Degradation via Antizyme Induction by 1,3-Diaminopropane.

Caption: Experimental Workflow for Assessing DAP Effects.

Conclusion

This compound is a valuable research tool for elucidating the critical roles of polyamines in cellular physiology and pathophysiology. Its primary mechanism of action involves the disruption of polyamine metabolism through the inhibition of key biosynthetic enzymes and the induction of catabolic enzymes. This leads to profound effects on cell growth, proliferation, and survival. Furthermore, its ability to interact with DNA and sensitize cells to chemotherapy highlights its potential relevance in drug development. The information and protocols provided in this guide serve as a comprehensive resource for scientists investigating the multifaceted biological activities of this compound.

References

- 1. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. 1,3-Diaminopropane, 99% 1,3-Diaminopropane, 99% Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 4. Effect of N-(n-butyl)-1,3-diaminopropane on polyamine metabolism, cell growth and sensitivity to chloroethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of 1,3-diaminopropane, an ornithine decarboxylase inhibitor, on rat two-stage urinary bladder carcinogenesis initiated by N-butyl-N-(4-hydroxybutyl)nitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of 1,3-diaminopropane on ornithine decarboxylase enzyme protein in thioacetamide-treated rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of 1,3-diaminopropane on ornithine decarboxylase enzyme protein in thioacetamide-treated rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1,3-Diaminopropane rapidly inhibits protein synthesis and virus production in BKT-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Spermidine and 1,3-Diaminopropane Have Opposite Effects on the Final Stage of Cephalosporin C Biosynthesis in High-Yielding Acremonium chrysogenum Strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The inducers 1,3-diaminopropane and spermidine cause the reprogramming of metabolism in Penicillium chrysogenum, leading to multiple vesicles and penicillin overproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lookchem.com [lookchem.com]

- 14. This compound | 10517-44-9 [chemicalbook.com]

- 15. chemicalbook.com [chemicalbook.com]

The Role of 1,3-Diaminopropane Dihydrochloride in Polyamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamines—principally putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, differentiation, and proliferation. The tight regulation of their intracellular concentrations is critical, and dysregulation is frequently associated with pathological conditions like cancer. 1,3-Diaminopropane (DAP), often used in its stable dihydrochloride salt form, serves as a crucial pharmacological tool to investigate the polyamine metabolic pathway. This technical guide provides an in-depth analysis of the role of 1,3-diaminopropane dihydrochloride in polyamine metabolism, detailing its mechanism of action, effects on key enzymes, and cellular consequences. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and workflows to support researchers in this field.

Introduction to Polyamine Metabolism

Polyamines are vital for normal cellular function. Their synthesis begins with the decarboxylation of ornithine to produce putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). ODC is the first and rate-limiting enzyme in this pathway, making it a key regulatory point.[1] Putrescine is subsequently converted to spermidine and then spermine through the action of spermidine synthase and spermine synthase, respectively.[2] These higher polyamines are involved in DNA and protein synthesis, cell cycle progression, and the modulation of ion channels.[3][4] Given their critical role in proliferation, the polyamine pathway is a significant target for therapeutic intervention, particularly in oncology.[5][6]

Mechanism of Action of 1,3-Diaminopropane

1,3-Diaminopropane (DAP) primarily exerts its biological effects by targeting the polyamine biosynthesis pathway. Its principal mechanisms of action are:

-

Inhibition of Ornithine Decarboxylase (ODC): DAP is a potent inhibitor of ODC.[4][7] This inhibition leads to the depletion of the initial polyamine, putrescine, thereby suppressing the entire downstream pathway.[4]

-

Induction of ODC Antizyme: Beyond direct inhibition, DAP induces the synthesis of a unique regulatory protein known as ODC antizyme.[8][9] The antizyme binds directly to the ODC monomer, targeting it for ubiquitin-independent degradation by the 26S proteasome. This action results in a rapid and sustained loss of ODC enzyme protein, not just a temporary inactivation of its catalytic activity.[8][9] This process requires active protein synthesis, as co-administration of cycloheximide (a protein synthesis inhibitor) with DAP prevents the accelerated degradation of ODC.[8][9]

The net effect is a significant reduction in the cell's capacity to produce new polyamines, leading to a cascade of downstream cellular consequences.

Effects on Key Metabolic Enzymes and Cellular Processes

The perturbation of the polyamine pathway by DAP triggers a series of regulatory responses and physiological changes.

Enzymatic Regulation

-

Ornithine Decarboxylase (ODC): As the primary target, ODC activity and protein levels are dramatically reduced following DAP administration.[7][8]

-

S-adenosylmethionine Decarboxylase (AdoMetDC): The depletion of spermine resulting from ODC inhibition leads to a compensatory upregulation in the activity of AdoMetDC. This demonstrates a key feedback loop where spermine normally acts as a repressor of AdoMetDC.[10]

-

Spermidine/spermine-N1-acetyltransferase (SSAT): This enzyme is involved in the catabolism of polyamines. Some analogues of DAP have been shown to be weak inducers of SSAT.[10]

Cellular and Physiological Consequences

-

Alteration of Polyamine Pools: DAP treatment effectively depletes intracellular putrescine. Studies with related DAP analogues show this leads to a significant suppression of spermine, which is often accompanied by a compensatory increase in spermidine levels.[10]

-

Inhibition of Cell Proliferation: By depleting the polyamines necessary for cell division, DAP acts as a potent anti-proliferative agent.[7] It has been shown to suppress DNA synthesis and reduce mitotic activity.[4] These inhibitory effects are often reversible by the exogenous addition of putrescine or other downstream polyamines.[4][10]

-

Context-Dependent Roles: Interestingly, in certain filamentous fungi like Penicillium chrysogenum and Acremonium chrysogenum, DAP and spermidine act not as inhibitors but as inducers of secondary metabolite biosynthesis, including antibiotics like penicillin and cephalosporin C.[11][12][13] This highlights a distinct, non-mammalian role for this molecule.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of 1,3-diaminopropane and its analogues on polyamine metabolism and cell biology.

| Compound | Organism/Cell Line | Concentration | Observed Effect | Reference |

| This compound (DAP) | F344 Male Rats | 2 g/L in drinking water | Significantly reduced urinary bladder tumor size, multiplicity, and incidence. Markedly lowered ODC activity and bromodeoxyuridine labeling indices. | [7] |

| N-(n-butyl)-1,3-diaminopropane (BDAP) | L1210, SV-3T3, HT-29 cells | 50 µM | Greatly suppressed spermine levels; caused a parallel increase in spermidine. | [10] |

| 1-Aminooxy-3-aminopropane | Mouse Kidney ODC | Ki = 3.2 nM | Potent competitive inhibitor of ornithine decarboxylase. | [14] |

| 1-Aminooxy-3-aminopropane | Bovine Brain Spermidine Synthase | Ki = 2.3 µM | Potent competitive inhibitor of spermidine synthase. | [14] |

| 1-Aminooxy-3-aminopropane | HL-60 Leukemia Cells | 0.5 mM | Inhibited cell growth; inhibition was prevented by the addition of spermidine. | [14] |

Signaling and Regulatory Pathways

The interaction of 1,3-diaminopropane with the polyamine pathway can be visualized to better understand its mechanism of action.

Caption: Polyamine biosynthesis pathway illustrating the inhibition of ODC by 1,3-Diaminopropane.

Caption: Mechanism of ODC degradation induced by 1,3-Diaminopropane via ODC Antizyme.

Experimental Protocols

Accurate measurement of enzyme activity and polyamine levels is essential for studying the effects of DAP.

Protocol: Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)

This protocol is based on the widely used method of measuring the release of ¹⁴CO₂ from radiolabeled L-ornithine.[1]

Materials:

-

L-[1-¹⁴C]-ornithine

-

Cell or tissue lysate

-

Assay Buffer: Sodium/potassium phosphate buffer containing pyridoxal phosphate (PLP) and EDTA.

-

Reaction termination solution: 2 M Citric Acid or 2 N Sulfuric Acid.

-

Scintillation vials containing a paper disc impregnated with a CO₂ trapping agent (e.g., hyamine hydroxide or NaOH).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare the enzyme sample (cell or tissue lysate) on ice.

-

In a sealed reaction vial (e.g., a vial with a rubber septum cap containing the CO₂-trapping paper disc), add the assay buffer and the enzyme sample.

-

Initiate the reaction by injecting L-[1-¹⁴C]-ornithine into the vial.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction rate is linear.

-

Stop the reaction by injecting the acid termination solution. This lowers the pH and releases all dissolved ¹⁴CO₂ from the solution.

-

Continue incubation for an additional 30-60 minutes to ensure complete trapping of the released ¹⁴CO₂ onto the paper disc.

-

Remove the paper disc and place it into a scintillation vial containing scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate ODC activity based on the amount of ¹⁴CO₂ captured per unit time per milligram of protein.

Protocol: Analysis of Intracellular Polyamines by HPLC

Materials:

-

Cell or tissue samples.

-

Internal Standard (e.g., 1,7-diaminoheptane).

-

Deproteinization Agent: 1.5 M Perchloric Acid (PCA).

-

Derivatization Reagent: o-phthalaldehyde (OPA) and N-acetyl-L-cysteine.

-

HPLC system with a C18 reversed-phase column and a fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

-

Mobile Phase A: Phosphate or acetate buffer.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Polyamine standards (Putrescine, Spermidine, Spermine).

Procedure:

-

Sample Preparation & Deproteinization:

-

Homogenize tissue or lyse cells in an appropriate buffer on ice.

-

Add a known amount of the internal standard to each sample.

-

Add ice-cold perchloric acid to the lysate to a final concentration of ~0.5 M.

-

Vortex and incubate on ice for 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant containing the polyamines.

-

-

Derivatization:

-

The derivatization can be performed automatically by the HPLC autosampler just prior to injection (in-line) or manually.

-

Mix a specific volume of the supernatant with the OPA/N-acetyl-L-cysteine reagent and incubate for a short, defined time (e.g., 1-2 minutes) at room temperature. The reaction yields highly fluorescent derivatives.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Separate the polyamine derivatives using a gradient elution with Mobile Phases A and B. A typical gradient involves increasing the percentage of the organic phase (Mobile Phase B) over time.

-

Detect the fluorescent derivatives using the fluorescence detector.

-

-

Quantification:

-

Prepare a standard curve by running known concentrations of derivatized polyamine standards.

-

Identify and quantify the polyamines in the samples by comparing their retention times and peak areas to the standards, normalizing to the internal standard.

-

References

- 1. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 2. Putrescine - Wikipedia [en.wikipedia.org]

- 3. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of Polyamine Biosynthesis Is a Broad-Spectrum Strategy against RNA Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory effects of 1,3-diaminopropane, an ornithine decarboxylase inhibitor, on rat two-stage urinary bladder carcinogenesis initiated by N-butyl-N-(4-hydroxybutyl)nitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of 1,3-diaminopropane on ornithine decarboxylase enzyme protein in thioacetamide-treated rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of 1,3-diaminopropane on ornithine decarboxylase enzyme protein in thioacetamide-treated rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of N-(n-butyl)-1,3-diaminopropane on polyamine metabolism, cell growth and sensitivity to chloroethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spermidine and 1,3-Diaminopropane Have Opposite Effects on the Final Stage of Cephalosporin C Biosynthesis in High-Yielding Acremonium chrysogenum Strain [mdpi.com]

- 12. The inducers 1,3-diaminopropane and spermidine cause the reprogramming of metabolism in Penicillium chrysogenum, leading to multiple vesicles and penicillin overproduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The inducers 1,3-diaminopropane and spermidine produce a drastic increase in the expression of the penicillin biosynthetic genes for prolonged time, mediated by the laeA regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-Aminooxy-3-aminopropane, a new and potent inhibitor of polyamine biosynthesis that inhibits ornithine decarboxylase, adenosylmethionine decarboxylase and spermidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

1,3-Diaminopropane Dihydrochloride: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopropane dihydrochloride is a highly versatile and valuable precursor in the field of organic synthesis. As the chlorinated salt of 1,3-diaminopropane, it offers enhanced stability and handling properties while retaining the reactivity of its parent compound. Its structure, characterized by two primary amine groups separated by a flexible three-carbon propane backbone, makes it an essential building block for a wide array of molecules.[1] This guide provides an in-depth overview of its physicochemical properties, diverse applications in the synthesis of pharmaceuticals, heterocyclic compounds, polymers, and advanced materials, along with detailed experimental protocols and safety information.

Physicochemical Properties

This compound is a white crystalline powder with high water solubility.[1][2] Its key physical and chemical properties are summarized in the table below, providing essential data for its use in experimental design.

| Property | Value |

| CAS Number | 10517-44-9 |

| Molecular Formula | C₃H₁₂Cl₂N₂ (or H₂N(CH₂)₃NH₂·2HCl) |

| Molecular Weight | 147.05 g/mol [3][4][5] |

| Melting Point | 246-250 °C[1][3][6] |

| Boiling Point | 135.5 °C at 760 mmHg |

| Water Solubility | Soluble[1] |

| Appearance | White crystalline powder[2] |

Applications in Organic Synthesis

The bifunctional nature of 1,3-diaminopropane makes it a cornerstone for constructing complex molecular architectures. Its two nucleophilic amine groups readily participate in a variety of chemical transformations.

Synthesis of Heterocyclic Compounds

1,3-Diaminopropane is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules.

-

Tetrahydropyrimidines: These compounds, known for their potential antibacterial and antiviral properties, can be efficiently synthesized through a one-pot condensation reaction involving 1,3-diaminopropane, an aldehyde, and a β-ketoester, often analogous to the Biginelli reaction.[7]

-

1,5-Benzodiazepines: These compounds are of significant interest in medicinal chemistry for their therapeutic applications, including treatment for anxiety and insomnia.[7]

-

1,3-Diazepanes: This class of heterocycles can also be synthesized using 1,3-diaminopropane as a key building block.[7]

Quantitative Data for Tetrahydropyrimidine Synthesis [7]

| Entry | Aldehyde | Dicarbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Aromatic Aldehyde | Ethyl Benzoylacetate | HCl or DABCO | Ethanol | Varies | Good |

| 2 | Benzaldehyde | Ethyl Acetoacetate | Granite or Quartz | Ethanol | 2 | 92 |

| 3 | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Granite or Quartz | Ethanol | 1.5 | 95 |

| 4 | 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Granite or Quartz | Ethanol | 1 | 96 |

Experimental Protocol: General Procedure for the Synthesis of Tetrahydropyrimidine Derivatives [7]

-

A mixture of an aromatic aldehyde (1 mmol), ethyl benzoylacetate (1 mmol), thiourea (1 mmol), and a catalytic amount of concentrated hydrochloric acid or DABCO (0.1 mmol) is prepared in ethanol (15 mL).

-

The reaction mixture is heated under reflux for the time specified, with progress monitored by Thin-Layer Chromatography (TLC) using a water-ethanol (1:1) eluent.

-

Upon completion, the mixture is cooled to room temperature.

-

The resulting solid product is collected by filtration and washed with water and ethanol.

-

The crude product is dried and then recrystallized from ethanol to yield the pure tetrahydropyrimidine derivative.[7]

Caption: General workflow for the synthesis of tetrahydropyrimidines.

Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

-

Cholinesterase Inhibitors: It is used in the synthesis of 7-methoxytacrine-adamantylamine heterodimers, which act as cholinesterase inhibitors for the treatment of Alzheimer's disease.[1][8]

-

Thrombosis Inhibitors: The compound is also utilized in the creation of inhibitors that prevent the formation of blood clots.[1]

-

Antineoplastic Agents: It is a known building block for anticancer drugs such as piroxantrone and losoxantrone.[9]

-

Other Derivatives: Patents describe its use in preparing N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-N'-(3,4-dimethoxyphenyl)-1,3-propanediamine, hydrochloride, a complex amine with potential pharmaceutical applications.[10][11]

Experimental Protocol: Synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-N'-(3,4-dimethoxyphenyl)-1,3-propanediamine hydrochloride [10][11]

-

Preparation of the β-aminoaldehyde intermediate:

-

Cool tetrahydrofuran (2.5 L) to approximately 0°C under a nitrogen atmosphere and add 90% acrolein (152 ml).

-

Slowly add a solution of 3,4-dimethoxy-N-methylphenethylamine (400 g) and DBU (3.2 ml) in tetrahydrofuran (1 L) while maintaining the temperature below 5°C.

-

Stir the reaction mixture for 30 minutes at approximately 0°C.

-

-

Reductive Amination:

-

Add the prepared β-aminoaldehyde solution to a mixture of 3,4-dimethoxyaniline (315 g) and 10% palladium on carbon (40 g).

-

Hydrogenate the mixture at ambient temperature and 40-50 psi pressure for approximately 20 hours.

-

-

Work-up and Salt Formation:

-

Remove the catalyst by filtration.

-

Treat the filtrate with 4.74 molar hydrogen chloride in ethanol (303 ml).

-

Stir the solution for 1 hour, then cool to approximately 0°C for 1.5 hours.

-

Filter the resulting suspension, wash with tetrahydrofuran, and air dry to yield the final product as an off-white solid.

-

Caption: Workflow for a multi-step pharmaceutical synthesis.

Polymer Chemistry and Materials Science

The bifunctionality of 1,3-diaminopropane is extensively leveraged in polymer science.

-

Monomer for Polyamides and Polyurethanes: It serves as a monomer in polymerization reactions, leading to the formation of high-performance polymers with desirable thermal and mechanical properties.[12][13]

-

Cross-linking Agent: It is used as a cross-linking agent in the preparation of hydrogels and for the modification of carbon nanotubes.[14]

-

Metal-Organic Frameworks (MOFs): Diaminopropane derivatives are used in the post-synthetic modification of MOFs to introduce amine functionalities.[15] This enhances their properties for applications like CO₂ capture, where the amine groups act as strong adsorption sites.[15][16]

Experimental Protocol: General Procedure for Post-Synthetic Modification of an Amine-Containing MOF [15]

-

MOF Activation: Activate the parent amine-containing MOF by heating under vacuum (e.g., at 120-150°C for 12-24 hours) to remove guest molecules from the pores.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, suspend the activated MOF in an anhydrous solvent.

-

Functionalization: Add the diaminopropane derivative in excess to the suspension.

-

Reaction: Stir the mixture at an appropriate temperature (e.g., 60-100°C) for 24-48 hours.

-

Washing: After the reaction, cool the mixture to room temperature and collect the solid product by centrifugation. Wash the solid repeatedly with the reaction solvent and then with a more volatile solvent (e.g., ethanol) to remove unreacted reagents.

-

Drying: Dry the functionalized MOF under vacuum.

Caption: Workflow for MOF post-synthetic modification.

Bioconjugation and Linker Chemistry

1,3-Diaminopropane can function as a short, flexible homobifunctional crosslinking agent in bioconjugation, allowing for the covalent linkage of biomolecules.[17] This is particularly useful in the design of antibody-drug conjugates (ADCs) and other targeted therapies.[18][19]

Experimental Protocol: Two-Step Protein-Protein Conjugation [17]

-

Activation of Protein A: Activate the carboxyl groups on Protein A using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a stable, amine-reactive NHS ester.

-

Coupling with 1,3-Diaminopropane: React the activated Protein A with an excess of 1,3-diaminopropane. One amine group of the diamine will react with the NHS ester, forming a stable amide bond and leaving a free terminal amine.

-

Purification: Remove excess 1,3-diaminopropane through dialysis or size-exclusion chromatography.

-

Activation of Protein B: Separately, activate the carboxyl groups on Protein B using the same EDC/NHS chemistry.

-

Final Conjugation: Mix the amine-modified Protein A with the NHS-activated Protein B. The free amine on the linker will react with the NHS ester on Protein B to form the final conjugate.

Caption: Workflow for a two-step protein-protein conjugation.

Caption: Logical relationship in bioconjugate design.

Safety and Handling

1,3-Diaminopropane and its dihydrochloride salt are hazardous chemicals that require careful handling in a well-ventilated area, preferably a chemical fume hood.[20][21][22] Adherence to safety protocols is critical to prevent exposure.

Hazard and Precautionary Information

| Category | Information |

| Hazard Codes | T (Toxic)[1][6] |

| Hazard Statements | H226: Flammable liquid and vapor.H302: Harmful if swallowed.H310: Fatal in contact with skin.H314: Causes severe skin burns and eye damage.[21][23] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.[21][23] |

| Personal Protective Equipment (PPE) | Chemical splash-resistant safety goggles or face shield, protective gloves (e.g., Butyl rubber, Neoprene), Tyvek-type disposable clothing or sleeves, NIOSH-approved respirator.[21][24] |

-

Handling: Wear appropriate PPE at all times. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Use non-sparking tools and ground all equipment.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition. The material is hygroscopic.

-

Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.

Conclusion

This compound is an indispensable precursor in modern organic synthesis. Its utility spans from the construction of complex heterocyclic scaffolds for medicinal chemistry to the development of advanced polymers and functional materials. The ability to act as a versatile linker in bioconjugation further underscores its importance in the development of targeted therapeutics. While its handling requires strict adherence to safety protocols, its synthetic potential makes it a critical tool for researchers and professionals in chemistry and drug development.

References

- 1. Cas 10517-44-9,this compound | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 1,3-二氨基丙烷 二盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 6. chemwhat.com [chemwhat.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound CAS#: 10517-44-9 [m.chemicalbook.com]

- 9. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 10. US5973205A - Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process - Google Patents [patents.google.com]

- 11. WO1997002231A1 - Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. sciencedaily.com [sciencedaily.com]

- 14. 1,3-二氨基丙烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. A Diaminopropane-Appended Metal-Organic Framework Enabling Efficient CO2 Capture from Coal Flue Gas via a Mixed Adsorption Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. air.unimi.it [air.unimi.it]

- 20. spectrumchemical.com [spectrumchemical.com]

- 21. sds.metasci.ca [sds.metasci.ca]

- 22. fishersci.com [fishersci.com]

- 23. chemos.de [chemos.de]

- 24. 1,3-DIAMINOPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Interaction of 1,3-Diaminopropane Dihydrochloride with DNA and RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopropane dihydrochloride, a simple diamine, serves as a fundamental model for understanding the interactions of polyamines with nucleic acids. As a protonated species at physiological pH, its positively charged ammonium groups are predicted to engage in electrostatic interactions with the negatively charged phosphate backbone of DNA and RNA. This technical guide provides a comprehensive overview of the core principles governing these interactions, details of experimental methodologies to characterize them, and discusses the potential downstream effects on cellular processes. While specific thermodynamic and binding affinity data for this compound are not extensively available in the public domain, this guide leverages data from closely related polyamines to provide a comparative context.

I. Binding Mechanisms and Structural Consequences

The interaction of polyamines, including 1,3-diaminopropane, with DNA and RNA is predominantly driven by electrostatic forces. The cationic nature of protonated polyamines leads to their accumulation around the polyanionic nucleic acids. This non-specific binding can neutralize the negative charges on the phosphate backbone, leading to significant structural changes in the nucleic acids.

Key structural consequences of this interaction include:

-

DNA Condensation: The neutralization of charge repulsion allows the DNA molecule to adopt a more compact structure. This condensation is a critical process for packaging DNA within cells and viral particles.

-

Conformational Transitions: Polyamines can induce transitions between different DNA conformations. For instance, 1,3-diaminopropane has been shown to be effective in promoting the transition from the canonical B-form DNA to the A-form, particularly under conditions of low water activity. It is also more effective than some other diamines in facilitating the B-Z DNA transition in sequences with alternating purines and pyrimidines.

The binding of polyamines is generally considered to be non-specific in terms of base sequence recognition; however, the local structure and flexibility of the nucleic acid can influence binding affinity.

II. Quantitative Data on Polyamine-DNA Interactions

| Polyamine | DNA Type | Method | Binding Constant (K) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) | Reference |

| Putrescine | Calf Thymus | ITC | 1.2 x 10⁵ | -1.2 | 5.8 | -7.0 | |

| Spermidine | Calf Thymus | ITC | 2.5 x 10⁵ | -1.5 | 6.5 | -8.0 | |

| Spermine | Calf Thymus | ITC | 1.1 x 10⁶ | -1.8 | 7.2 | -9.0 |

Disclaimer: The data presented in this table are for putrescine, spermidine, and spermine, and are intended to provide a general understanding of polyamine-DNA interactions. These values should not be considered representative for this compound.

III. Experimental Protocols

The study of this compound interactions with DNA and RNA utilizes a variety of biophysical techniques. Below are generalized protocols for key experimental approaches.

A. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to monitor changes in the absorbance of DNA or RNA upon binding to a ligand. Intercalation typically leads to hypochromism (decreased absorbance) and a red shift in the maximum wavelength of absorption.

Generalized Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of calf thymus DNA (or a specific RNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the concentration accurately by measuring the absorbance at 260 nm (using an extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide).

-

Prepare a stock solution of this compound in the same buffer.

-

-

Titration:

-

Place a fixed concentration of the nucleic acid solution in a quartz cuvette.

-

Record the initial UV-Vis spectrum from 200 to 400 nm.

-

Add small aliquots of the this compound solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for 2-5 minutes before recording the spectrum.

-

-

Data Analysis:

-

Correct the spectra for dilution.

-

Plot the change in absorbance at 260 nm against the concentration of this compound to determine the binding isotherm.

-

Analyze the isotherm using appropriate binding models (e.g., Scatchard plot) to estimate the binding constant (K) and the number of binding sites (n).

-

B. Fluorescence Spectroscopy

This technique is often used in a competitive binding format with a fluorescent probe that binds to DNA, such as ethidium bromide (EtBr). The displacement of the probe by the ligand results in a decrease in fluorescence intensity.

Generalized Protocol:

-

Preparation of Solutions:

-

Prepare a solution of the nucleic acid and a fluorescent probe (e.g., EtBr) in buffer. The concentrations should be chosen such that the probe is significantly bound to the nucleic acid.

-

Prepare a stock solution of this compound in the same buffer.

-

-

Fluorescence Titration:

-

Place the nucleic acid-probe solution in a fluorescence cuvette.

-

Measure the initial fluorescence emission spectrum at the appropriate excitation wavelength for the probe.

-

Add aliquots of the this compound solution.

-

After each addition, mix and equilibrate before recording the fluorescence spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum against the concentration of this compound.

-

Analyze the quenching data using the Stern-Volmer equation to determine the quenching constant, which can be related to the binding affinity.

-

C. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is highly sensitive to the secondary structure of nucleic acids. Changes in the CD spectrum upon addition of a ligand can indicate conformational changes.

Generalized Protocol:

-

Preparation of Samples:

-

Prepare a solution of the nucleic acid in a low-salt buffer (high salt concentrations can interfere with CD measurements).

-

Prepare a stock solution of this compound in the same buffer.

-

-

CD Measurements:

-

Record the CD spectrum of the nucleic acid alone in a CD-compatible cuvette, typically from 200 to 320 nm.

-

Add increasing concentrations of this compound to the nucleic acid solution.

-

Record the CD spectrum after each addition, ensuring proper mixing and equilibration.

-

-

Data Analysis:

-

Subtract the spectrum of the buffer (and the ligand if it has a CD signal) from the sample spectra.

-

Analyze the changes in the CD signal at characteristic wavelengths (e.g., the positive band around 275 nm and the negative band around 245 nm for B-DNA) to identify conformational transitions.

-

D. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Generalized Protocol:

-

Sample Preparation:

-

Prepare a solution of the nucleic acid in the sample cell and a more concentrated solution of this compound in the injection syringe. Both solutions must be in the same, precisely matched buffer to minimize heats of dilution.

-

Degas both solutions prior to the experiment.

-

-

ITC Experiment:

-

Set the experimental temperature.

-

Perform a series of injections of the this compound solution into the nucleic acid solution.

-

The instrument measures the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to nucleic acid.

-

Fit the resulting binding isotherm to a suitable binding model to determine the binding constant (K), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

E. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide atomic-level information about the binding interface and conformational changes.

Generalized Protocol:

-

Sample Preparation:

-

Prepare a sample of the nucleic acid (often an oligonucleotide of a specific sequence) in a suitable NMR buffer (e.g., containing D₂O).

-

Acquire a reference 1D or 2D NMR spectrum (e.g., ¹H-¹⁵N HSQC if the nucleic acid is labeled).

-

-

Titration:

-

Add increasing amounts of this compound to the NMR tube.

-

Acquire an NMR spectrum after each addition.

-

-

Data Analysis:

-

Monitor the chemical shift perturbations of the nucleic acid resonances. Residues with significant chemical shift changes upon ligand addition are likely to be at or near the binding site.

-

Analyze the titration curves of chemical shift changes to estimate the dissociation constant (Kd).

-

IV. Signaling Pathways and Gene Regulation

While a direct signaling pathway initiated by the binding of this compound to nucleic acids is not well-defined, the broader class of polyamines plays a crucial role in modulating gene expression and cellular signaling. These effects are often indirect consequences of their interactions with DNA and RNA.

Polyamines can influence gene expression at multiple levels:

-

Transcriptional Regulation: By altering DNA conformation and chromatin structure, polyamines can affect the accessibility of gene promoters to transcription factors and RNA polymerase, thereby modulating the rate of transcription.

-

Translational Regulation: Polyamines can interact with RNA molecules, including messenger RNA (mRNA) and ribosomal RNA (rRNA), influencing their structure and stability. This can impact the efficiency of translation and the synthesis of specific proteins. For instance, polyamines are known to be involved in the translational frameshifting mechanism that regulates the expression of ornithine decarboxylase antizyme, a key enzyme in polyamine metabolism.

The cellular concentration of polyamines is tightly regulated, and dysregulation of polyamine metabolism has been implicated in various diseases, including cancer. Their ability to influence fundamental processes like cell proliferation and differentiation is linked to their capacity to modulate gene expression through interactions with nucleic acids.

V. Conclusion

This compound serves as a valuable tool for investigating the fundamental principles of polyamine-nucleic acid interactions. While specific quantitative binding and thermodynamic data for this compound are sparse, the established methodologies outlined in this guide provide a robust framework for its characterization. The primary mode of interaction is electrostatic, leading to significant structural consequences for both DNA and RNA, which in turn can influence gene expression and other cellular processes. Further research focusing on the precise thermodynamic and kinetic parameters of this compound binding to various nucleic acid structures will be crucial for a more complete understanding of its biological roles and for its potential application in the development of novel therapeutic agents.

1,3-Diaminopropane Dihydrochloride as a Ligand for Metal Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diaminopropane (tn), a versatile bidentate ligand, readily forms stable six-membered chelate rings with a variety of metal ions. The dihydrochloride salt of 1,3-diaminopropane is a convenient and stable precursor for the synthesis of these metal complexes. The coordination chemistry of 1,3-diaminopropane has garnered significant interest due to the diverse applications of its metal complexes, particularly in the realm of medicinal chemistry. These complexes have demonstrated promising potential as anticancer and antimicrobial agents, driving research into their synthesis, characterization, and mechanisms of action. This guide provides a comprehensive overview of the coordination chemistry of 1,3-diaminopropane, focusing on the synthesis, properties, and biological applications of its metal complexes, with a particular emphasis on their potential in drug development.

Physicochemical Properties of 1,3-Diaminopropane

1,3-Diaminopropane is a colorless liquid with a characteristic amine odor. Its physical and chemical properties are summarized in the table below. The two primary amine groups provide the basis for its function as a chelating ligand.

| Property | Value |

| Molecular Formula | C₃H₁₀N₂ |

| Molar Mass | 74.12 g/mol [1] |

| Boiling Point | 140 °C[2] |

| Melting Point | -12 °C[2] |

| Density | 0.888 g/mL at 25 °C[2] |

| pKa₁ | 8.5 |

| pKa₂ | 10.6 |

| Appearance | Colorless liquid[3] |

| Solubility | Soluble in water and polar organic solvents[3] |

Coordination Chemistry and Stability of Metal Complexes

1,3-Diaminopropane acts as a bidentate N,N-donor ligand, coordinating to metal ions through the lone pairs of electrons on the nitrogen atoms to form a stable six-membered chelate ring. The stability of these complexes is influenced by several factors, including the nature of the metal ion, the presence of other ligands, and the solvent system. The stability constants (log K) and formation constants (log β) are quantitative measures of the stability of these complexes in solution.

| Metal Ion | log K₁ | log K₂ | log β₂ | Conditions |

| Cu(II) | 10.03 | 8.53 | 18.56 | 0.5 M KNO₃, 25 °C |

| Ni(II) | 7.37 | 5.88 | 13.25 | 0.5 M KNO₃, 25 °C |

| Co(II) | 6.20 | 4.60 | 10.80 | 0.5 M KNO₃, 25 °C |

| Zn(II) | 5.30 | 4.40 | 9.70 | 0.5 M KNO₃, 25 °C |

| Pd(II) | - | - | - | Stability constants for various Pd(II)-diaminopropane complexes with bio-relevant ligands have been reported.[4] |

| Ca(II) | - | - | 5.25 (log β₁₁₀) | In acetonitrile[5] |

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,3-diaminopropane can be achieved through various methods, often involving the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to determine their structure and properties.

General Synthetic Workflow

Caption: General workflow for the synthesis and characterization of metal complexes.

Experimental Protocols

Synthesis of cis-Dichlorido(propane-1,3-diamine)platinum(II)

This protocol describes the synthesis of a representative platinum(II) complex with 1,3-diaminopropane.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

This compound

-

Potassium iodide (KI)

-

Silver nitrate (AgNO₃)

-

Potassium chloride (KCl)

-

Distilled water

-

Ethanol

-

Ether

Procedure:

-

Preparation of K₂[PtI₄]: Dissolve K₂[PtCl₄] in distilled water and add a solution of KI in water. The color of the solution will change from red-brown to dark brown.

-

Formation of the Diiodo Complex: To the K₂[PtI₄] solution, add an aqueous solution of this compound dropwise with stirring. A yellow precipitate of cis-[Pt(1,3-diaminopropane)I₂] will form.

-

Conversion to the Dichloro Complex: Suspend the isolated diiodo complex in water and add a solution of silver nitrate. Stir the mixture, which will lead to the precipitation of silver iodide (AgI).

-

Final Product Formation: Filter off the AgI precipitate. To the filtrate, add potassium chloride (KCl) to precipitate the final product, cis-[Pt(1,3-diaminopropane)Cl₂], as a yellow crystalline solid.

-

Purification: The product can be purified by recrystallization from water. Wash the crystals with cold ethanol and ether, and then dry them.

Applications in Drug Development

Metal complexes of 1,3-diaminopropane have shown significant promise as therapeutic agents, particularly in the fields of oncology and microbiology.

Anticancer Activity

Platinum-based complexes are among the most widely used anticancer drugs. Analogues containing 1,3-diaminopropane have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These complexes are believed to exert their anticancer activity through interaction with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis (programmed cell death).

Mechanism of Action: p53-Mediated Apoptosis

Upon DNA damage induced by platinum complexes, the tumor suppressor protein p53 is activated. Activated p53 can trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the transcriptional upregulation of pro-apoptotic proteins such as Bax, Bak, PUMA, and Noxa. These proteins lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then initiates the formation of the apoptosome, which activates caspase-9, leading to a caspase cascade (activation of caspase-3, -6, and -7) that executes the apoptotic program.

Caption: p53-mediated apoptosis induced by platinum-diaminopropane complexes.

Cytotoxicity Data

The in vitro cytotoxicity of these complexes is typically evaluated using assays such as the MTT assay, which measures the metabolic activity of cells. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the potency of a compound.

| Complex | Cell Line | IC₅₀ (µM) |

| cis-[Pt(1,3-diaminopropane)Cl₂] | A549 (Lung Carcinoma) | Data not available in searched results |

| [Pt(1,3-dap)(TsvalNO)] | Bel-7402 (Hepatocellular Carcinoma) | > 50 |

| [Pd(1,3-dap)(TsvalNO)] | Bel-7402 (Hepatocellular Carcinoma) | > 50 |

| [Pt(HO-pda)(CBDCA)] | A549 (Lung Carcinoma) | More active than carboplatin[6] |

| [Pt(HO-pda)(CBDCA)] | SGC-7901 (Gastric Cancer) | More active than carboplatin[6] |

Note: Data is compiled from various sources and direct comparison may be limited by different experimental conditions.

Antimicrobial Activity

Metal complexes of 1,3-diaminopropane and its Schiff base derivatives have also demonstrated significant antimicrobial activity against a range of bacteria and fungi. The chelation of the metal ion can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes. The proposed mechanisms of antimicrobial action include DNA binding, inhibition of essential enzymes, and disruption of cell wall synthesis.

Antimicrobial Susceptibility Testing

The antimicrobial efficacy of these complexes is commonly assessed using methods such as the agar well diffusion assay and the broth microdilution method to determine the minimum inhibitory concentration (MIC).

Experimental Protocol: Agar Well Diffusion Assay

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial culture

-

Sterile cork borer or pipette tip

-

Solution of the test complex in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

Procedure:

-

Inoculation: A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of an MHA plate.

-

Well Creation: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar.

-

Sample Addition: A specific volume of the test complex solution, positive control, and negative control are added to separate wells.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

This compound serves as a valuable and versatile ligand in coordination chemistry, enabling the synthesis of a wide array of metal complexes with significant potential in drug development. The resulting complexes, particularly those of platinum and palladium, have demonstrated promising anticancer activity, often mediated through DNA interaction and the induction of p53-dependent apoptosis. Furthermore, various transition metal complexes of 1,3-diaminopropane and its derivatives exhibit notable antimicrobial properties. The continued exploration of the synthesis, structure-activity relationships, and mechanisms of action of these complexes is crucial for the rational design of new and more effective therapeutic agents. This guide provides a foundational understanding for researchers and professionals in the field to further investigate and harness the potential of 1,3-diaminopropane-based metal complexes.

References

- 1. Cisplatin Induces the Proapoptotic Conformation of Bak in a ΔMEKK1-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The relationship between cisplatin-induced apoptosis and p53, bcl-2 and bax expression in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]